N-cyclohexyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine
Description
N-Cyclohexyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]pyrazine core substituted with a cyclohexylamine group at position 7. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases and adenosine receptors .
Properties
CAS No. |
1341663-06-6 |
|---|---|
Molecular Formula |
C11H15N5 |
Molecular Weight |
217.27 g/mol |
IUPAC Name |
N-cyclohexyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine |
InChI |
InChI=1S/C11H15N5/c1-2-4-9(5-3-1)14-10-11-15-13-8-16(11)7-6-12-10/h6-9H,1-5H2,(H,12,14) |
InChI Key |
SKUVHVMGMQSFEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=NC=CN3C2=NN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a cyclohexylamine derivative with a triazolopyrazine precursor in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can be scaled up to produce significant quantities of the compound. The use of automated systems and advanced purification techniques ensures the consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents are employed.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
N-cyclohexyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is a molecule characterized by fused triazole and pyrazine rings, with a molecular formula of and a molecular weight of approximately 218.26 g/mol. The presence of a cyclohexyl group attached to the nitrogen atom of the triazole ring enhances its lipophilicity and, potentially, its biological activity. Research indicates that derivatives of this compound exhibit promising biological activities.
Potential Applications
This compound and its derivatives have potential applications across various scientific fields:
- Pharmaceutical Research: These compounds can be used in developing new drugs, particularly those targeting specific biological pathways or diseases.
- Agrochemicals: They can be explored as potential active ingredients in pesticides or herbicides.
- Material Science: These compounds can be used in developing novel materials with specific properties.
Structural Comparison
This compound's unique pharmacological profile arises from the presence of both triazole and pyrazine rings. The table below compares it to structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(Cyclohexyl)-[1,2,4]triazole | Triazole ring without pyrazine fusion | Moderate enzyme inhibition |
| $$1,2,4]Triazolo[3,4-b][1,3]thiadiazine | Contains thiadiazine instead of pyrazine | Antimicrobial properties |
| 5-(Cyclopropyl)-[1,2,4]triazolo[4,3-a]pyridine | Pyridine instead of pyrazine | Anticancer activity |
Synthesis
The synthesis of this compound typically involves several key steps, and these synthetic routes often require optimization to improve yields and selectivity.
Interaction Studies
Mechanism of Action
The mechanism of action of N-cyclohexyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. For example, in its role as an antimicrobial agent, the compound may inhibit the growth of bacteria by interfering with essential cellular processes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of N-cyclohexyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine, highlighting differences in substituents, physicochemical properties, and synthesis:
Key Observations:
Substituent Effects on Melting Points :
- Aliphatic substituents (e.g., N,N-dibutyl in 13 ) reduce crystallinity, leading to lower melting points (106–108°C) compared to aromatic groups like phenethyl (30 , 191–193°C) . The cyclohexyl group, being a bulky aliphatic substituent, may confer intermediate melting points.
- Electron-withdrawing groups (e.g., 4-nitrophenyl in 36 ) increase thermal stability, as seen in its high decomposition temperature (236–238°C) .
Synthetic Yields :
- Phenethyl derivatives (30 , 33 ) exhibit moderate to high yields (65–86%), while dibutyl analogs (13 ) achieve 73% . The cyclohexyl group’s steric bulk may require optimized reaction conditions for comparable yields.
Biological Relevance: N-Phenethyl and N-phenyl derivatives are frequently explored for kinase and adenosine receptor modulation due to their aromatic interactions . The cyclohexyl group’s lipophilicity may enhance blood-brain barrier penetration, making it suitable for CNS-targeted therapies.
Structural Flexibility vs. Rigidity :
- Dibutyl-substituted 13 shows greater conformational flexibility, whereas phenethyl- and phenyl-substituted analogs exhibit rigid, planar structures favoring π-π interactions .
Research Findings and Implications
- Antimalarial Activity : Triazolo-pyrazine derivatives with sulfonamide moieties (e.g., 3-ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide ) demonstrate IC₅₀ values as low as 2.24 µM against Plasmodium falciparum . The cyclohexyl analog’s lipophilicity could improve antimalarial efficacy by enhancing parasite membrane penetration.
- Adenosine Receptor Ligands: 8-Amino-triazolo-pyrazin-3-one derivatives (e.g., 1–25) show potent binding to human adenosine A₁ and A₂A receptors . Substitution with cyclohexyl may fine-tune receptor selectivity and pharmacokinetics.
- Synthetic Accessibility : Green synthesis methods, such as solvent-free conditions for pyrazolo-triazolo-pyrimidines (e.g., 10 , 93% yield), suggest pathways to optimize cyclohexyl-substituted analogs .
Biological Activity
N-cyclohexyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine (CAS Number: 1341663-06-6) is a compound belonging to the class of triazolo-pyrazine derivatives. These compounds have garnered attention in recent years for their potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article explores the biological activity of this compound based on various research findings.
The molecular formula of this compound is CHN, with a molecular weight of 217.27 g/mol. The structure features fused triazole and pyrazine rings which are significant for its biological activity .
Biological Activity Overview
This compound has been evaluated for various biological activities including:
Anticancer Activity
Research has demonstrated that derivatives of triazolo-pyrazines exhibit significant anticancer properties. For example:
- Cell Line Studies : In vitro studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The most promising compounds reported IC values in the low micromolar range (e.g., 0.98 µM for A549 cells) indicating potent antiproliferative activity .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound 17l | A549 | 0.98 ± 0.08 |
| Compound 17l | MCF-7 | 1.05 ± 0.17 |
| Compound 17l | HeLa | 1.28 ± 0.25 |
The mechanism by which this compound exerts its anticancer effects involves inhibition of key signaling pathways:
- c-Met and VEGFR-2 Inhibition : Studies have indicated that this compound can inhibit c-Met and VEGFR-2 kinases with IC values of 26 nM and 2.6 µM respectively. This inhibition is crucial as these kinases are often overexpressed in various cancers and contribute to tumor growth and metastasis .
Case Studies
Several studies have focused on the synthesis and evaluation of triazolo-pyrazine derivatives:
- Synthesis and Evaluation : A study synthesized multiple derivatives and evaluated their antiproliferative activities against different cancer cell lines. The results highlighted that modifications to the triazole ring significantly impacted biological activity.
- In Vivo Studies : Although most studies focus on in vitro evaluations, there is a growing interest in assessing the in vivo efficacy of these compounds using animal models to further understand their therapeutic potential.
Q & A
Q. What are the standard synthetic routes for preparing N-cyclohexyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine, and what key intermediates are involved?
The synthesis typically involves cyclization of hydrazinopyrazine precursors with carbonyl reagents. A general method ( ) starts with N1-substituted 3-hydrazinopyrazin-2-ones reacting with acid halides or carbonyldiimidazole under reflux in anhydrous DMFA. For example, cyclohexyl substituents at position 7 (N7) are introduced via N-alkylation or by using pre-functionalized hydrazine precursors. Key intermediates include 3-chloropyrazin-2-ones and hydrazinopyrazines, which undergo cyclization to form the triazolopyrazine core .
Q. How is the purity of this compound validated during synthesis?
Post-synthetic purification involves recrystallization from solvents like DMFA/i-propanol mixtures (). Analytical techniques include TLC for reaction monitoring and NMR to confirm structural integrity. For crystalline derivatives, X-ray crystallography (e.g., methanol recrystallization in ) provides definitive confirmation of molecular geometry .
Q. What spectroscopic methods are critical for characterizing triazolopyrazine derivatives?
- NMR : Assigns substituent positions (e.g., cyclohexyl protons at δ 1.2–2.0 ppm).
- HRMS : Validates molecular weight (e.g., C₁₁H₁₆N₆ has a calculated mass of 256.14 g/mol).
- IR : Confirms functional groups like NH₂ (stretch ~3300 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of N7-cyclohexyl derivatives?
Yields depend on the carbonyl reagent and solvent. For example, using carbonyldiimidazole (CDI) in DMFA at 100°C () achieves ~60–70% yields, while phosphorus oxychloride () may enhance cyclization but requires rigorous drying. Microwave-assisted synthesis (not explicitly covered in evidence but inferred from similar heterocycles) could reduce reaction times .
Q. What strategies address contradictory bioactivity data in triazolopyrazine derivatives with varying substituents?
Contradictions often arise from substituent electronic effects. For instance, electron-withdrawing groups (e.g., Cl) at position 3 may reduce adenosine receptor binding ( ), while N7-cyclohexyl groups enhance lipophilicity. Systematic SAR studies using isosteric replacements (e.g., replacing cyclohexyl with aryl groups) and docking simulations can resolve discrepancies .
Q. How does the N7-cyclohexyl group influence pharmacokinetic properties compared to aryl substituents?
The cyclohexyl group increases steric bulk and logP, potentially enhancing membrane permeability but reducing solubility. Comparative studies with N7-aryl analogs ( ) show that cyclohexyl derivatives have longer half-lives in vivo due to slower metabolic oxidation .
Q. What catalytic systems are effective for late-stage functionalization of the triazolopyrazine core?
Pd/C-mediated hydrogenation ( ) successfully reduces nitro groups to amines in DMF. For piperazinyl modifications ( ), benzylation under reflux with triethylamine achieves selective N-alkylation. Transition-metal-free methods () using KI/α-keto acids offer eco-friendly alternatives for cyclization .
Methodological Challenges and Solutions
Q. How can low solubility of N-cyclohexyl derivatives in aqueous assays be mitigated?
Q. What analytical approaches resolve overlapping signals in NMR spectra of triazolopyrazines?
Q. How are regioselectivity issues managed during cyclization?
Regioselectivity is controlled by precursor design. Using pre-substituted hydrazinopyrazines ( ) ensures the triazole ring forms at the [4,3-a] position. Computational modeling (e.g., DFT) predicts favorable transition states for cyclization pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
